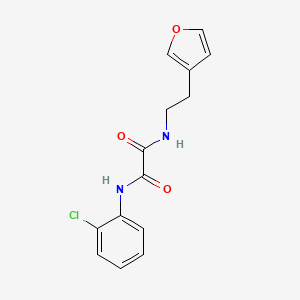

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Description

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a furan-3-yl ethyl group attached to an oxalamide core

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-11-3-1-2-4-12(11)17-14(19)13(18)16-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISPNXMDALAGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=COC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)ethylamine. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amino derivatives of the chlorophenyl ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with the furan ring attached at a different position.

N1-(2-bromophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide: Similar structure but with a bromine atom instead of chlorine.

N1-(2-chlorophenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of furan.

Uniqueness

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to the specific positioning of the furan ring and the presence of a chlorine atom on the phenyl ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a complex organic compound notable for its unique structural features, which include a chlorophenyl group, a furan ring, and an oxalamide functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.76 g/mol. The structural arrangement allows for various interactions with biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.76 g/mol |

| Functional Groups | Chlorophenyl, Furan, Oxalamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects such as:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Receptor Signaling: It could interact with receptors to alter their activity, potentially impacting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells. This effect is likely mediated by its interaction with specific molecular targets involved in cell proliferation and survival.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)ethylamine. The reaction conditions are crucial for optimizing yield and purity.

Synthetic Route

- Step 1: Reaction of 2-chloroaniline with oxalyl chloride.

- Step 2: Reaction of the resulting intermediate with 2-(furan-3-yl)ethylamine under anhydrous conditions.

Comparative Studies

Comparative studies with structurally similar compounds highlight the unique biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Ethyl group instead of chlorophenyl | Different antimicrobial efficacy |

| Compound B | Cyanophenyl group | Enhanced anticancer properties |

| Compound C | Pyrrolidin group instead of indoline | Varying receptor interaction profiles |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for oxalamide derivatives like N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide?

- Methodological Answer: Oxalamides are typically synthesized via coupling reactions between substituted amines and oxalyl chloride or ethyl oxalyl chloride. For example, in HIV entry inhibitor studies ( ), oxalamides were prepared by reacting amines with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in THF/water). Key steps include temperature control (0°C to room temperature), solvent selection (acetonitrile, THF), and purification via silica gel chromatography or trituration .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Analytical techniques include:

- LC-MS/APCI+ : To confirm molecular weight (e.g., observed m/z vs. calculated values) .

- HPLC : Quantify purity (e.g., >90% purity thresholds in antiviral studies) .

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons, NH signals) and confirm stereochemistry .

Q. What solvent systems and reaction conditions optimize yield for such oxalamides?

- Methodological Answer: Polar aprotic solvents (e.g., acetonitrile, THF) with bases like NaOH or triethylamine enhance reactivity. For example, reactions at 60°C in acetonitrile with triethylamine achieved 89% yield for a chloropyridinyl oxalamide (). Post-reaction work-up often involves extraction (EtOAc/water), drying (Na₂SO₄), and reduced-pressure solvent removal .

Advanced Research Questions

Q. How can stereoisomeric mixtures of oxalamides be resolved, and what analytical tools validate their configurations?

- Methodological Answer: Chiral HPLC or preparative TLC can separate enantiomers. For diastereomers (e.g., ’s compounds 14–15), silica gel chromatography with gradients (hexane/EtOAc) resolves mixtures. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (using SHELX software, ) confirm spatial arrangements .

Q. What strategies improve the metabolic stability of oxalamides in pharmacological studies?

- Methodological Answer: Structural modifications, such as introducing electron-withdrawing groups (e.g., 2-chlorophenyl) or rigidifying the backbone (e.g., furan heterocycles), reduce oxidative degradation. In vitro assays (e.g., liver microsome stability tests) paired with LC-MS metabolite profiling identify degradation hotspots .

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like HIV gp120 ( ) or soluble epoxide hydrolase (). Parameters include binding energy (ΔG), hydrogen-bond networks, and hydrophobic complementarity .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Continuous-flow reactors enhance reproducibility for temperature-sensitive steps. Catalytic asymmetric synthesis (e.g., chiral auxiliaries) or enzymatic resolution (lipases) preserves enantiopurity. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Data Contradictions & Validation

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Methodological Answer: Contradictions may arise from solvent impurities or tautomerism. Use deuterated solvents (DMSO-d₆, CDCl₃) and standardized acquisition parameters (e.g., 400 MHz, 50°C in ). Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. Why might bioactivity vary between structurally similar oxalamides, and how can SAR studies clarify this?

- Methodological Answer: Subtle changes (e.g., furan-3-yl vs. thiophene substitution) alter electronic profiles and steric hindrance. Systematic SAR studies, as in , compare IC₅₀ values against enzyme targets while varying substituents. QSAR models quantify contributions of logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.